(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid is a boronic acid derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an indole moiety. This compound is notable for its potential applications in medicinal chemistry and material science.
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid falls under the category of organoboron compounds. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them essential in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
The synthesis of (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid typically involves several steps:
The synthesis may utilize palladium-catalyzed coupling reactions, which are common in the formation of boronic acids. The choice of solvents, temperature, and reaction time can significantly influence the yield and purity of the product.
The molecular structure of (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid consists of:
The linear formula can be represented as C13H16BNO4, with specific structural features that allow for participation in various chemical reactions .
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid is primarily involved in:
The efficiency of these reactions often depends on the choice of catalyst (commonly palladium), base, and solvent conditions. The stability of the Boc group during these reactions is also crucial for successful synthesis.
The mechanism by which (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid acts involves several key steps:
Studies have shown that this compound can influence biochemical pathways by modulating enzyme activity involved in carbon-carbon bond formation.
(1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid has several significant applications:
Palladium-catalyzed cross-coupling represents the most industrially viable methodology for introducing boronic acid functionality to the indole scaffold. This approach typically utilizes halogenated indole precursors, where the C4-halogen (bromine or iodine) undergoes metal-halogen exchange followed by transmetalation with boron reagents. The strategic placement of the boronic acid at the C4 position requires careful consideration of indole electronics, as C3 is inherently more reactive. Research demonstrates that N-Boc protection prior to borylation is essential, as the unprotected indole nitrogen coordinates with palladium catalysts, leading to reduced reactivity and undesired side products [7].
A representative synthesis begins with N-Boc-4-bromoindole, which undergoes Miyaura borylation using bis(pinacolato)diboron in the presence of palladium(II) chloride catalysts. This method yields the protected boronic acid pinacol ester intermediate, which requires subsequent deprotection to reveal the boronic acid functionality. As evidenced by WO2010/59943, deprotection of the pinacol ester is achieved through oxidative cleavage using sodium periodate (NaIO₄) and ammonium acetate (NH₄OAc) in acetone/water solvent systems, affording (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid in approximately 54% yield over two steps [2]. Catalyst selection critically influences reaction efficiency, with palladium/phosphine complexes proving superior in minimizing protodeborylation byproducts.
Table 1: Palladium-Catalyzed Borylation Optimization Parameters
Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Palladium(II) chloride/Diphenylphosphine | 1,4-Dioxane | 80 | 12 | 68 |
Palladium acetate/XPhos | Tetrahydrofuran | 65 | 8 | 75 |
Palladium(II) chloride (ligand-free) | Dimethoxyethane | 85 | 24 | 42 |
Directed ortho-metalation (DoM) strategies offer a halogen-free alternative for installing boronic acid functionality at the indole C4 position. This method capitalizes on the N-Boc group's dual role as both a protecting group and a directed metalation group (DMG). The Boc moiety enhances the acidity of the C2 proton and directs lithium bases to adjacent positions. However, achieving selective C4 functionalization requires carefully controlled lithiation conditions to overcome the inherent preference for C2 or C3 metallation [7] [8].
Experimental protocols involve treating N-Boc-indole with sec-butyllithium at -78°C in anhydrous tetrahydrofuran, generating a stable C2-lithiated intermediate. Controlled warming facilitates transposition of the lithium ion to the thermodynamically favored C4 position via an intramolecular translocation mechanism. Subsequent quenching with triisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis, yields the target boronic acid. The Chinese patent CN104478917A details critical modifications to this procedure, demonstrating that lithium hexamethyldisilazide (LiHMDS) enables efficient C4-borylation at accessible temperatures (-40°C) with reduced side product formation [8]. This one-pot methodology eliminates halogenation steps, enhancing atom economy and reducing heavy metal contamination risks in pharmaceutical intermediates.
Table 2: Lithiation-Borylation Reaction Optimization
Base | Solvent | Quenching Agent | Temperature Profile | C4:C2 Ratio |
---|---|---|---|---|
sec-Butyllithium | Tetrahydrofuran | Triisopropyl borate | -78°C to 0°C | 1:3.5 |
Lithium diisopropylamide | Tetrahydrofuran | Trimethyl borate | -78°C to 25°C | 1:1.8 |
Lithium hexamethyldisilazide | Dimethoxyethane | Triisopropyl borate | -40°C to 25°C | 3:1 |
The indole nitrogen presents significant challenges during boronic acid synthesis due to its nucleophilicity and ability to form stable complexes with transition metals. Protecting group optimization is therefore critical for successful functionalization. Comparative studies establish that the tert-butoxycarbonyl (Boc) group outperforms alternatives like benzyl, acetyl, or tosyl derivatives in C4-borylation reactions [2] [4]. The Boc group achieves three essential functions simultaneously: nitrogen protection, prevention of palladium catalyst poisoning, and suppression of protodeborylation during purification and storage.
Carbamate-based protecting groups demonstrate enhanced stability under basic conditions required for lithiation. The Boc group’s moderate steric bulk prevents undesired N-Boc migration during electrophilic substitution while remaining readily cleavable under mild acidic conditions. Stability studies confirm that (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid retains >95% purity after 6 months when stored under inert atmosphere at 2-8°C [1] [3]. Alternative protection with electron-withdrawing groups like sulfonyl derivatives leads to diminished boronic acid stability due to increased boron Lewis acidity. The Boc group’s orthogonality to common synthetic transformations enables sequential functionalization strategies essential for synthesizing complex indole derivatives.
Transitioning from laboratory-scale synthesis to kilogram-scale production requires addressing key challenges in purification, yield optimization, and process safety. Industrial suppliers including Ambeed, Abaci Pharma, and OChem Inc. have established reproducible protocols delivering >95% pure (1-(tert-Butoxycarbonyl)-1H-indol-4-yl)boronic acid for pharmaceutical applications [1] [3] [7]. Critical process improvements involve solvent selection for crystallization, where heptane/ethyl acetate mixtures provide optimal crystal morphology for filtration and impurity removal.
Large-scale Miyaura borylation employs continuous flow reactors to enhance heat transfer during the exothermic borylation step, minimizing side product formation. Economic considerations favor the lithiation-borylation route for its reduced palladium catalyst costs, despite requiring cryogenic conditions. Current pricing structures reflect these process complexities, with bulk quantities (25g) priced at approximately $2,050, while smaller quantities (1g) command $180-$218.65 [3] [7]. Rigorous quality control via high-performance liquid chromatography (HPLC) ensures compliance with pharmaceutical intermediate specifications, particularly regarding residual palladium (<10 ppm) and solvent content. The crystalline product demonstrates excellent stability for global shipping under controlled (2-8°C) conditions without decomposition.
Table 3: Commercial Supplier Specifications for Pharmaceutical-Grade Material
Supplier | Catalog Number | Purity (%) | Unit Size | Price (USD) | Storage Conditions |
---|---|---|---|---|---|
Sigma-Aldrich (Ambeed) | AMBH303C563F | 95 | 1g | $218.65 | Inert atmosphere, 2-8°C |
Abaci Pharma | ABA0006 | 95+ | 5g | $656.56 | Not specified |
OChem Inc. | 365B264 | >95 | 25g | $2,050 | Ambient (bulk) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: